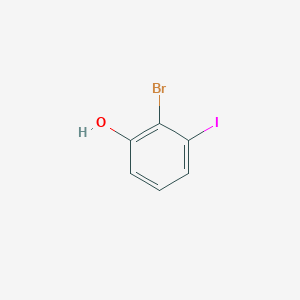

2-Bromo-3-iodophenol

Descripción

Overview of Halogenated Phenols in Organic Synthesis

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds are significant in organic synthesis due to the unique reactivity conferred by the halogen substituents. The presence of halogens on the phenol ring influences the molecule's electronic properties and provides sites for various chemical transformations. cymitquimica.com

Phenol itself is highly reactive towards electrophilic aromatic substitution, with the hydroxyl group activating the ring. wikipedia.org Halogenation is a common method to introduce functional handles onto the phenolic ring. wikipedia.org However, controlling the regioselectivity of these reactions can be challenging, often leading to mixtures of products. scientificupdate.com Traditional methods for achieving selectivity include directed ortho-metalation or transition-metal-catalyzed approaches, though these can have limitations. scientificupdate.com

Recent advancements have focused on developing more selective and efficient halogenation methods. For instance, ammonium (B1175870) salt-catalyzed processes have been explored for ortho-selective chlorination. scientificupdate.com Electrochemical methods are also being investigated to improve site selectivity in phenol halogenation by manipulating reactive intermediates. europa.eu The resulting halogenated phenols are valuable intermediates for synthesizing fine chemicals, pharmaceutical compounds, and ligands for catalysis. scientificupdate.com The varied reactivity of different halogens (e.g., the superior leaving-group ability of iodine compared to bromine in cross-coupling reactions) further enhances their utility in complex molecular construction.

Significance of 2-Bromo-3-iodophenol as a Chemical Scaffold

This compound is a dihalogenated phenolic compound with the molecular formula C₆H₄BrIO. It serves as a crucial building block in organic synthesis, particularly for creating complex aromatic compounds. The distinct positioning of the bromine and iodine atoms on the phenolic ring allows for selective and sequential reactions, making it a versatile chemical scaffold.

The dual halogenation pattern of this compound is key to its utility. The different reactivities of the carbon-bromine and carbon-iodine bonds enable chemists to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the stepwise introduction of different substituents, leading to the synthesis of polysubstituted aromatic compounds that would be difficult to prepare otherwise. nih.gov

This compound is primarily utilized as an intermediate in the synthesis of various organic molecules, including those with potential pharmaceutical applications. For instance, it has been used in the preparation of imidazo[1,2-a]pyrimidines, which are frameworks for certain pharmaceutical agents. The ability to functionalize the molecule at two distinct positions makes this compound a valuable tool for generating libraries of diverse compounds for drug discovery and materials science. whiterose.ac.uk

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₄BrIO |

| Molecular Weight | 298.90 g/mol |

| Appearance | Solid |

| CAS Number | 863870-88-6 |

| Synonyms | 2-bromo-3-iodo-phenol; Phenol, 2-bromo-3-iodo- |

| Table of chemical properties for this compound. cymitquimica.comsynquestlabs.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLSNAHXGXLMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465215 | |

| Record name | 2-BROMO-3-IODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-88-6 | |

| Record name | 2-Bromo-3-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863870-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-3-IODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Iodophenol

Strategic Approaches to Halogenation of Phenolic Systems

The direct halogenation of phenols is governed by the principles of electrophilic aromatic substitution, where the hydroxyl group is a strong activating, ortho-, para-directing group. Synthesizing a 2,3-disubstituted pattern requires strategies that can override or manipulate these directing effects.

Achieving regioselective bromination is critical when constructing halo-substituted phenols. While direct bromination of phenol (B47542) typically yields para- and ortho-isomers, specific reagents and conditions can improve selectivity. For a substrate like 3-iodophenol (B1680319), the incoming bromine would be directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and meta to the iodine atom. Therefore, direct bromination can feasibly target the desired 2-position.

Methods to enhance regioselectivity include:

Steric Hindrance: The use of sulfoxides with sterically hindered substituents in conjunction with hydrobromic acid (HBr) has been shown to be a mild and effective method for the regioselective bromination of phenols. sioc-journal.cn This approach can afford high yields with excellent regioselectivity, potentially favoring one ortho position over another based on the steric environment. sioc-journal.cn

Radical-Mediated Reactions: Radical-mediated bromination offers an alternative with distinct regioselectivity. For instance, N-hydroxyphthalimide (NHPI)-assisted bromination can be used. In a typical procedure, the phenol's hydroxyl group is first protected as a methyl ether, followed by the generation of bromine radicals that selectively attack a specific position, which can then be deprotected to yield the brominated phenol.

| Regioselective Bromination Method | Reagents | Key Features | Reference |

| HBr with Hindered Sulfoxides | HBr, Sterically hindered sulfoxides | Mild conditions, high regioselectivity, scalable. | sioc-journal.cn |

| NHPI-Assisted Bromination | N-hydroxyphthalimide (NHPI), Mn(OAc)₃, UV light | High regioselectivity for sterically hindered positions. |

The iodination of phenols can be controlled to achieve specific isomers. For a substrate such as 2-bromophenol (B46759), the hydroxyl group directs the incoming iodine to the ortho- and para-positions, while the bromine directs it to its own ortho- and para-positions. The challenge lies in selectively introducing iodine at the 3-position.

Several methods for regioselective iodination have been developed:

Iodine with an Oxidizing Agent: A common and efficient method involves using molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) in water. researchgate.net This system provides a simple and selective route for preparing iodinated phenols under relatively mild conditions. researchgate.net

Iodine(III) Reagents: Oxidative procedures using iodosylbenzene and ammonium (B1175870) iodide can achieve controlled mono-iodination. researchgate.net Buffering the reaction medium allows for high selectivity. researchgate.net

Thallium Acetate (B1210297): Selective iodination can also be achieved using a combination of iodine and thallium acetate (TlOAc) in dichloromethane (B109758). rsc.org

Due to the differing reactivity of halogens, a sequential approach is often the most practical route to 2-Bromo-3-iodophenol. Typically, the less reactive iodine is introduced first, followed by bromination.

A representative two-step protocol involves:

Iodination of Phenol: Phenol is first treated with an iodinating agent such as iodine monochloride (ICl) in a solvent like acetic acid at controlled temperatures (e.g., 0–5°C). This step is designed to selectively produce 3-iodophenol.

Bromination of 3-Iodophenol: The resulting 3-iodophenol is then subjected to bromination. Using an electrophilic brominating agent like molecular bromine (Br₂) in a solvent such as acetic acid or dichloromethane at controlled temperatures allows for the selective introduction of bromine at the 2-position, which is ortho to the activating hydroxyl group.

| Step | Substrate | Reagents | Solvent | Temperature | Product | Reference |

| 1. Iodination | Phenol | Iodine monochloride (ICl) | Acetic Acid | 0–5°C | 3-Iodophenol | |

| 2. Bromination | 3-Iodophenol | Bromine (Br₂) | Acetic Acid | 0–5°C | This compound |

Careful control of temperature and reagent stoichiometry is crucial in this sequence to prevent side reactions like deiodination or over-halogenation.

Regioselective Iodination Techniques

Multi-step Synthesis Routes

When direct halogenation does not provide the desired regiochemistry, multi-step synthetic sequences involving functional group interconversions are employed.

The use of diazonium salts, typically through a Sandmeyer or related reaction, provides a powerful and regiochemically precise method for introducing halogens onto an aromatic ring. This route is particularly useful when direct halogenation is challenging. google.com

A general sequence to produce this compound could start from 3-iodoaniline (B1194756):

Diazotization: 3-iodoaniline is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (e.g., -5°C to 5°C). This converts the amino group into a diazonium salt.

Bromination: The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. The diazonium group is replaced by a bromine atom, yielding 1-bromo-3-iodobenzene (B1265593).

Hydroxylation: The final step would involve converting the 1-bromo-3-iodobenzene into the target phenol, a transformation that can be complex and may require methods like arylboronic ester oxidation. google.com

An alternative diazotization strategy could start from an aminobromophenol, where the amino group is converted to an iodo group. For example, the synthesis of the isomer 4-bromo-2-iodophenol (B1279099) often involves the diazotization of 2-amino-4-bromophenol (B1269491) followed by iodination.

The synthesis of halogenated phenols can begin with a nitrated precursor like o-nitroaniline. A patent for the synthesis of the isomer 2-bromo-5-iodophenol (B576787) outlines a process that begins with the iodination of o-nitroaniline. google.com This initial step serves to install the iodine atom onto the ring, creating a key intermediate.

The iodination of o-nitroaniline can be carried out using various iodinating agents. google.com

Reagents: The reaction typically employs an iodine source such as molecular iodine (I₂) or iodine monochloride (ICl). google.comorgsyn.org

Solvent: A common solvent for this transformation is acetic acid. google.comorgsyn.org

Conditions: The reaction temperature is controlled, often between 30°C and 50°C. google.com

This iodinated nitroaniline (2-nitro-X-iodoaniline) becomes a precursor for subsequent reactions. To arrive at the final phenolic compound, the synthetic sequence would involve the reduction of the nitro group to an amine, followed by diazotization and introduction of the second halogen and finally the hydroxyl group. google.com

Synthesis via Diazonium Salts

Bromination through Diazonium Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for introducing a bromine atom onto an aromatic ring by decomposing a diazonium salt in the presence of a copper(I) bromide catalyst. google.com In a synthetic route analogous to that for this compound, an intermediate like 2-nitro-4-iodoaniline is converted into a diazonium salt, which is then subjected to bromination. google.com

The process begins with the diazotization of the amino group. The aniline (B41778) derivative is treated with a diazotizing agent, such as sodium nitrite, in a strong acid like sulfuric acid at low temperatures (typically 5–20°C) to form the corresponding diazonium salt. google.com This intermediate is then added to a solution containing cuprous bromide (CuBr) and hydrobromic acid (HBr). google.com The copper catalyst facilitates the replacement of the diazonium group with a bromine atom. google.com

Table 1: Representative Conditions for Bromination via Diazonium Reaction

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-nitro-4-iodoaniline | google.com |

| Diazotization Reagents | Sodium nitrite, Sulfuric acid | google.com |

| Diazotization Temperature | 5–20°C | google.com |

| Bromination Reagent | Cuprous bromide (catalyst), HBr | google.com |

| Decomposition Temperature | 35–65°C | google.com |

Control of pH and temperature is critical during these steps to prevent premature decomposition of the diazonium salt and to ensure efficient bromide coupling.

Reduction of Nitro Group

In synthetic pathways that commence with nitrated aromatic precursors, the reduction of the nitro group to an amine is a crucial step. google.com This transformation is necessary to enable subsequent reactions, such as diazotization. For the synthesis of a 2-bromo-5-iodoaniline (B599406) intermediate, the precursor 2-bromo-5-iodonitrobenzene is reduced. google.com

A common and effective method for this reduction involves using iron powder in an acidic medium or in the presence of ammonium chloride. google.com The reaction is typically carried out by heating the mixture to facilitate the reduction.

Table 2: Typical Parameters for Nitro Group Reduction

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-bromo-5-iodonitrobenzene | google.com |

| Reducing Agent | Iron powder | google.com |

| Medium | Water, with ammonium chloride added | google.com |

| Temperature | 90–95°C | google.com |

| Yield | ~90% (for 2-Amino-4-bromophenol) | |

This method is often preferred in laboratory and industrial settings due to its efficiency and the use of relatively inexpensive and manageable reagents. google.com Other reducing systems, such as zinc under acidic conditions or catalytic hydrogenation, can also be employed, though care must be taken to avoid dehalogenation.

Phenolic Hydroxyl Group Formation via Diazotization

The final step in many syntheses of phenolic compounds from aromatic amines is the conversion of the amino group into a hydroxyl group. This is achieved through diazotization, followed by hydrolysis of the resulting diazonium salt. google.comcram.com In the synthesis of 2-bromo-5-iodophenol, the intermediate 2-bromo-5-iodoaniline is diazotized. google.com

The aniline derivative is dissolved in a strong acid, such as sulfuric acid in water, and treated with sodium nitrite at low temperatures (e.g., 5–10°C) to form the diazonium salt. google.com This salt is then heated in the aqueous acidic solution. The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by a hydroxyl group from the water solvent. google.com The presence of a copper salt, like copper sulfate, can facilitate this decomposition. google.com

Table 3: Reaction Parameters for Phenolic Hydroxyl Group Formation

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-bromo-5-iodoaniline | google.com |

| Reagents | Sodium nitrite, Sulfuric acid, Water, Copper sulfate | google.com |

| Diazotization Temperature | 5–10°C | google.com |

| Hydrolysis | Heating of the aqueous diazonium salt solution | google.com |

This method provides a direct route to the final phenolic product, completing the synthetic sequence. google.com

Modified Larock-type Coupling Approaches

The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline and an alkyne, exemplifies a powerful C-N bond-forming strategy. nih.gov While not a direct synthesis of this compound itself, this methodology is highly relevant as it utilizes precursors like o-iodoanilines to build complex heterocyclic structures. organic-chemistry.org The principles of Larock-type couplings can be extended to C-O bond formation for the synthesis of benzofurans from o-iodophenols. organic-chemistry.org

In a modified Larock-type coupling, an o-iodophenol can react with a terminal alkyne in the presence of a palladium catalyst. researchgate.net This process typically involves the deprotonation of the phenol and the alkyne, followed by palladium-catalyzed coupling to form a 2-substituted benzofuran (B130515). researchgate.net The dual halogenation pattern of this compound makes it a versatile substrate for such cross-coupling reactions, allowing for the selective reaction at either the bromo or iodo position depending on the reaction conditions. The synthesis of dibenzofurans, for example, can be achieved through the cross-coupling of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization. organic-chemistry.org

Cyclization Reactions in the Presence of Metal Catalysts

The halogens on the this compound scaffold serve as effective handles for constructing fused ring systems through metal-catalyzed cyclization reactions. nih.gov Palladium, copper, and iron catalysts are commonly employed to facilitate the intramolecular C-O bond formation required to build heterocyclic structures like benzofurans and dibenzofurans. organic-chemistry.orgnih.gov

One common approach involves the reaction of 2-halophenols with alkynes in a tandem Sonogashira coupling and cyclization sequence. nih.gov For instance, 2-iodophenol (B132878) can be coupled with various alkynes using a palladium catalyst, followed by an intramolecular cyclization to yield chromen-2-one derivatives under carbonylative conditions. cdnsciencepub.com Iron-catalyzed processes have also been developed for the synthesis of benzofurans from 1-aryl ketones, which involves an iron-catalyzed halogenation followed by a copper- or iron-catalyzed O-arylation. nih.gov These methods highlight the synthetic utility of this compound as a building block for more complex, biologically relevant molecules. as-1.co.jp

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of halogenated phenols. These approaches aim to minimize the use of hazardous solvents and reagents, improve atom economy, and reduce energy consumption.

For the synthesis of iodophenols, a highly efficient catalytic method for aerobic oxyiodination has been developed using copper(II) nitrate (B79036) as a catalyst, molecular iodine as the iodinating agent, and molecular oxygen as the terminal oxidant, with water as the solvent. researchgate.net This system shows high activity and remarkable selectivity for the para-iodination of phenols. researchgate.net Another green protocol for both bromination and iodination uses orthoperiodic acid with sodium bromide or sodium iodide in water, avoiding organic co-solvents. researchgate.net

Eliminating organic solvents is a key goal of green chemistry. Solvent-free reactions can be achieved by using the reactants alone or by employing alternative energy sources like microwave irradiation or sonication to drive the reaction. tandfonline.comrsc.org

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many reactions, including alkylations and cross-couplings, under solvent-free conditions. rsc.org For example, the palladium-catalyzed carbonylative cyclization of 2-iodophenol with alkynes can be significantly accelerated using microwave heating. cdnsciencepub.com Similarly, sonication is another energy source that can promote reactions in the absence of a solvent. tandfonline.com These solvent-less protocols often lead to faster reaction times, higher yields, and simpler work-up procedures, making them attractive alternatives to traditional synthetic methods. tandfonline.comrsc.org Nanoparticle catalysts, such as copper iodide nanoparticles, have also been used for the synthesis of phenols from aryl halides in the absence of organic solvents. tandfonline.com

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. libretexts.orgigitsarang.ac.in

In the context of synthesizing substituted phenols, reactions that proceed via addition mechanisms tend to exhibit higher atom economy. For instance, the mercury (III) catalyzed hydration of alkynes is an example of a 100% atom-efficient reaction. igitsarang.ac.in However, many common synthetic routes, including those for halogenated phenols, often involve substitution reactions which generate byproducts, thereby lowering the atom economy. libretexts.org For example, the synthesis of HCl from NaCl and H2SO4 has a theoretical yield of 100% but an atom economy of only 34.0% due to the formation of Na2SO4 as a byproduct. libretexts.org

The development of reagentless, 100% atom-economical methods, such as the iodosulfenylation of alkynes using only iodine and disulfides, highlights a sustainable approach to creating complex molecules. rsc.org While specific atom economy data for the direct synthesis of this compound is not extensively detailed in the provided search results, the principles of green chemistry suggest that synthetic strategies should be designed to minimize waste by maximizing the incorporation of reactant atoms into the final product. igitsarang.ac.in

Use of Environmentally Benign Catalysts and Reagents

The move towards greener chemical processes emphasizes the use of non-toxic, renewable, and environmentally safe catalysts and reagents. tandfonline.combeilstein-journals.org In the synthesis of halogenated phenols and their derivatives, several environmentally benign approaches have been explored.

Water, being a non-flammable and innocuous solvent, is an attractive medium for organic synthesis. scielo.br For instance, the selective iodination of phenols has been successfully carried out in water using molecular iodine and hydrogen peroxide, with hydrogen peroxide acting as a safe and environmentally acceptable oxidizing agent. scielo.br Similarly, copper(II) nitrate has been used as a catalyst for the aerobic oxyiodination of phenols in water, using molecular oxygen as the oxidant. researchgate.net This method is noted for its high atom economy and the use of a green solvent. researchgate.net

The use of recyclable catalysts is another cornerstone of green chemistry. Bimetallic magnetic nanoparticles, such as Fe3O4@PEG/Cu-Co, have been shown to be effective in catalyzing reactions like the Sonogashira coupling of aryl halides in water. beilstein-journals.org These catalysts can be easily recovered and reused, minimizing waste. Iron and cobalt catalysts, in general, are considered environmentally friendly due to their low toxicity and cost. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of a chemical synthesis are highly dependent on the optimization of reaction parameters such as temperature, solvent, catalyst loading, and reagent ratios. mdpi.combeilstein-journals.orgnih.gov

Temperature and Solvent Effects

Temperature plays a critical role in reaction kinetics and product distribution. In the synthesis of substituted benzofurans from 2-iodophenol, for example, increasing the reaction temperature from 60 °C to 80 °C led to a significant increase in product yield, from 70% to 97%. mdpi.com However, further increasing the temperature did not result in a notable improvement. mdpi.com Similarly, in the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols, raising the temperature from room temperature to 60 °C improved the yield. beilstein-journals.orgnih.gov

The choice of solvent can also dramatically influence the outcome of a reaction. In the synthesis of 3-iodothiophene (B1329286) from 3-bromothiophene, polar aprotic solvents like DMSO, HMPA, and quinoline (B57606) are preferred, with quinoline providing the highest yields due to its easy recovery. google.com For the synthesis of 2-substituted benzo[b]furans, a screening of various solvents is often necessary to determine the optimal conditions. mdpi.com

Catalyst Loading and Reagent Ratios

Optimizing the amount of catalyst and the ratio of reactants is crucial for maximizing yield and minimizing waste. In a palladium-catalyzed synthesis of 2-substituted benzo[b]furans, the catalyst loading was a key variable that was optimized. rsc.org In some instances, catalyst loading could be reduced to as low as 1 ppm while still achieving a high turnover number (TON) of up to 870,000. rsc.org

The stoichiometry of the reagents also has a direct impact on the reaction's efficiency. For the iodination of phenol to produce 2,6-diiodophenol (B1640560), varying the equivalents of iodine and hydrogen peroxide showed that using 1.5 equivalents of iodine and 3 equivalents of hydrogen peroxide gave the best yield of 83%. scielo.br Similarly, in the reaction of phenols with halothane (B1672932), increasing the amount of halothane from 2.0 to 4.0 equivalents did not improve the yield, indicating that an optimal ratio exists. beilstein-journals.orgnih.gov

Interactive Data Table: Optimization of Iodination of Phenol scielo.br

An interactive table summarizing the optimization of reaction conditions for the iodination of phenol is presented below. Users can sort the data by clicking on the column headers to analyze the effect of reagent ratios on product yields.

| Entry | Equivalents of Iodine | Equivalents of H₂O₂ | Yield of 2,6-diiodophenol (%) | Yield of 2-iodophenol (%) |

| 1 | 0.5 | 1 | 21 | 49 |

| 2 | 0.75 | 1.5 | 46 | 31 |

| 3 | 1 | 2 | 76 | 10 |

| 4 | 1.5 | 3 | 83 | 12 |

Interactive Data Table: Optimization of Aryl Ether Synthesis beilstein-journals.orgnih.gov

This table illustrates the optimization of base and temperature for the synthesis of an aryl ether. The data can be sorted to compare the effectiveness of different bases and reaction temperatures.

| Entry | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (2.0) | rt | 20 | 39 |

| 4 | NaH (1.5) | rt | 20 | 39 |

| 5 | NaH (1.5) | rt | 52 | 55 |

| 6 | NaH (1.5) | 40 | 20 | 63 |

| 7 | NaH (1.5) | 60 | 3.5 | 68 |

| 8 | KOH (1.5) | 60 | 3.5 | 74 |

| 9 | K₂CO₃ (1.5) | 60 | 20 | 0 |

Reactivity and Reaction Mechanisms of 2 Bromo 3 Iodophenol

Electrophilic Aromatic Substitution Reactions

The activating effect of the hydroxyl group generally dominates, making the ring more susceptible to electrophilic attack than benzene (B151609) itself. In polar solvents, the phenoxide ion can form, further enhancing the ring's activation. The primary sites for substitution are the C4 and C6 positions, which are para and ortho to the hydroxyl group, respectively. Steric hindrance from the adjacent bulky iodine atom at C3 may slightly disfavor substitution at the C4 position compared to the C6 position.

Common EAS reactions like nitration and sulfonation proceed by generating a strong electrophile (NO₂⁺ or HSO₃⁺) in the presence of strong acids. masterorganicchemistry.com For halogenation, an oxidizing agent may be required to generate a more potent electrophile from I₂ or Br₂. libretexts.orgyoutube.com The synthesis of 2-bromo-3-iodophenol itself often relies on sequential electrophilic halogenation of phenol (B47542) or 3-iodophenol (B1680319), highlighting the principles of EAS in building this molecule.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -OH (at C1) | Influence of -Br (at C2) | Influence of -I (at C3) | Overall Likelihood |

| C4 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Favorable |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Para (Deactivating) | Unfavorable |

| C6 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Highly Favorable |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.publibretexts.orglibretexts.org

In this compound, the halogens are electron-withdrawing through induction, which could favor nucleophilic attack. The presence of two halogens may increase the ring's electrophilicity compared to singly halogenated phenols. However, the powerful electron-donating resonance effect of the hydroxyl group (-OH) generally disfavors the formation of the anionic intermediate required for the SNAr mechanism, making this reaction pathway less common under standard conditions.

SNAr on unactivated aryl halides can sometimes be achieved under harsh conditions (high temperature and pressure) or with exceptionally strong nucleophiles, such as the amide ion (NH₂⁻). libretexts.org These reactions may proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com The key to its utility lies in the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Br bond. acs.org This allows for selective, sequential functionalization, where the iodine is replaced first, leaving the bromine available for a subsequent, different coupling reaction.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.com When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs chemoselectively at the more labile C-I bond. This enables the synthesis of 2-bromo-3-arylphenols, which are valuable intermediates for further transformations. A variety of palladium catalysts, including heterogeneous Pd/C and homogeneous complexes, can be employed, often in aqueous or mixed solvent systems. acs.orgtandfonline.com Microwave irradiation can be particularly effective for improving reaction rates and yields, especially for the subsequent coupling of the less reactive C-Br bond. mdpi.comacs.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Ref. |

| 4-Iodophenol | Phenylboronic acid | 10% Pd/C, K₂CO₃ | Water, reflux, 30 min | Biphenyl-4-ol | tandfonline.com |

| 5-Iodovanillin | 4-Methylphenyl boronic acid | 10% Pd/C, K₂CO₃ | Water, reflux or MW | Substituted Biaryl | tandfonline.com |

| o/m/p-Iodophenols | o/m/p-Phenol boronic acids | Pd/C | Water, conventional heating | Biphenols | acs.org |

| o/m/p-Bromophenols | o/m/p-Phenol boronic acids | Pd/C | Water, microwave | Biphenols | acs.org |

The Heck reaction forms a C-C bond by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net For this compound, the Heck reaction would preferentially occur at the C3 position (the C-I bond), yielding a 2-bromo-3-vinylphenol derivative. The stereoselectivity of the reaction typically favors the formation of the E-isomer. The choice of catalyst, base, and solvent is crucial and can be influenced by steric and electronic factors of the reacting partners. nih.gov This selective vinylation provides a route to complex molecules, including precursors for intramolecular cyclizations to form heterocyclic systems like benzofurans. acs.org

Table 3: General Conditions for Heck Coupling of Aryl Halides

| Aryl Halide | Alkene | Catalyst | Base | Conditions | Product Type | Ref. |

| Iodoarenes/Bromoarenes | Allenols | Pd(OAc)₂, PPh₃ (for bromides) | NaOAc | DMSO, 90 °C | α-Arylated α,β-Unsaturated Aldehydes | nih.gov |

| Iodobenzene | Ethyl acrylate | PdCl₂ | - | DMF, UV-visible light | Ethyl cinnamate | researchgate.net |

| 4-Iodophenol | Acrylate polymer | Pd(OAc)₂, TBA-Cl | NaHCO₃ | DMF, 30 °C | Aryl-substituted polymer | rsc.org |

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. myskinrecipes.com This reaction is highly effective for the selective alkynylation of this compound at the C-I bond. A significant application of this reaction with 2-halophenols is the tandem Sonogashira coupling/cyclization sequence. After the initial coupling at the C-I bond to form a 2-bromo-3-(alkynyl)phenol, an intramolecular cyclization involving the phenolic oxygen can occur to generate substituted benzofurans, which are important structural motifs in many natural products and pharmaceuticals. nih.govd-nb.info Microwave irradiation is often used to accelerate this process. nih.govacs.org

Table 4: Representative Sonogashira Coupling Reactions of Iodophenols

| Iodophenol Substrate | Alkyne Partner | Catalyst System | Conditions | Product | Ref. |

| 2-Iodophenol (B132878) | Phenylacetylene | Bridged bis(NHC)PdBr₂ complex, Et₂NH | Toluene, 100 °C | Flavone (via cyclocarbonylation) | acs.org |

| 2-Iodophenols | Terminal Alkynes, Aryl Iodides | Pd catalyst | Microwave | 2,3-Disubstituted Benzofurans | nih.gov |

| 2-Iodo/2-Bromo-3-hydroxybenzaldehyde | Aryl Alkynes | PdCl(C₃H₅)dppb | Microwave | 4-Formyl-2-arylbenzofurans | d-nb.info |

| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄, DBU | 120 °C, Air | 2-Ethynylaniline derivatives | rsc.org |

The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. nrochemistry.com Similar to other palladium-catalyzed couplings, the Stille reaction on this compound proceeds with high chemoselectivity at the C-I bond. acs.org This allows for the introduction of a wide variety of alkyl, vinyl, aryl, or alkynyl groups from the corresponding organostannane reagent. The resulting 2-bromo-3-substituted phenol can then undergo a second Stille coupling or a different cross-coupling reaction at the C-Br bond. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. nrochemistry.commdpi.com

Table 5: Representative Stille Coupling Reactions of Aryl Halides

| Aryl Halide | Organostannane | Catalyst System | Conditions | Product Yield | Ref. |

| 4-Iodophenol | PhSnCl₃ | Peptide-functionalized Pd nanoparticles, KOH | Aqueous, 25 °C, 24 h | Quantitative | acs.org |

| 4-Bromophenol | PhSnCl₃ | Peptide-functionalized Pd nanoparticles, KOH | Aqueous, 25 °C, 72-168 h | Significant Yield | acs.org |

| Aryl Bromides/Iodides | (Aryl)SnBu₃ | Pd(PPh₃)₄ | Water, MW, 100 °C | Moderate to Excellent | mdpi.com |

| 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | Organotin derivatives | PdCl₂(PPh₃)₂/LiCl or CuI | MW, 110 °C, Solvent-free | Moderate | mdpi.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govwikipedia.org This reaction is highly valuable for the synthesis of aryl amines from aryl halides. organic-chemistry.org In the context of this compound, the differential reactivity of the C-I and C-Br bonds allows for selective amination. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. This selectivity is a key feature in the synthetic utility of dihalogenated phenols.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org For this compound, the reaction can be tuned to favor the substitution of the iodine atom, leaving the bromine atom intact for subsequent transformations.

Table 1: Buchwald-Hartwig Amination Reaction Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Catalyst | Palladium(0) source, often generated in situ from a Pd(II) precatalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands are crucial for catalytic activity. | BINAP, DPPF, sterically hindered phosphines |

| Base | A strong, non-nucleophilic base is required for deprotonation of the amine. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous, aprotic solvents are typically used. | Toluene, Dioxane, THF |

| Temperature | Reaction temperatures can range from room temperature to reflux, depending on the substrates and catalyst system. | 25-110 °C |

The choice of ligand is critical in controlling the reactivity and selectivity of the reaction. For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction to primary amines and improving the efficiency of coupling with aryl iodides. wikipedia.org More recently developed sterically hindered monophosphine ligands have further expanded the substrate scope and allowed for reactions under milder conditions. wikipedia.org

Oxidation and Reduction Reactions

The phenolic hydroxyl group of this compound can be oxidized to form quinone-type structures, although the presence of the bulky halogen atoms may influence the reaction's feasibility and outcome. Common oxidizing agents for phenols include potassium permanganate (B83412) and chromium trioxide.

Reduction reactions can also be performed. For instance, the halogen atoms could potentially be removed via catalytic hydrogenation, although this might also affect the aromatic ring or the hydroxyl group depending on the reaction conditions. More selective dehalogenation could potentially be achieved using specific reducing agents or catalytic systems that favor the cleavage of C-I or C-Br bonds.

Applications of 2 Bromo 3 Iodophenol in Complex Organic Synthesis

Building Block for Advanced Aromatic Systems

2-Bromo-3-iodophenol serves as a key starting material for the creation of complex aromatic compounds. The differential reactivity of the carbon-bromine and carbon-iodine bonds enables chemists to perform selective cross-coupling reactions, introducing various substituents onto the aromatic ring in a controlled manner. This feature is particularly useful in the synthesis of polysubstituted aromatic compounds which are often key components of pharmaceuticals and functional materials. Its utility as a building block facilitates the synthesis of elaborate molecules and polymers.

Precursor for Heterocyclic Compounds

The compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules. myskinrecipes.comresearchgate.net

This compound is utilized in the synthesis of benzofurans, a common motif in natural products and pharmaceuticals. acs.org One common strategy involves a Sonogashira coupling of the o-iodophenol with a terminal alkyne, followed by a cyclization reaction to form the benzofuran (B130515) ring. nih.govrsc.org This approach allows for the construction of 2,3-disubstituted benzofurans. nih.gov For instance, a one-pot method has been developed for the synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov The presence of the bromine atom on the resulting benzofuran allows for further functionalization. nih.gov

| Reactants | Catalyst System | Product | Yield | Reference |

| 2-Iodophenol (B132878), Terminal Alkyne, Aryl Iodide | Sonogashira Coupling Conditions | 2,3-Disubstituted Benzofuran | Good to Excellent | nih.gov |

| 6-Methoxy-2-iodophenol, 3-Tolyl acetylene, 2-Fluoro-3-formyl-4-iodopyridine | Sonogashira Coupling Conditions | Highly Substituted Benzofuran | 65% | nih.gov |

| 2-Iodophenol, Terminal Alkyne | [Pd(η3-C3H5)Cl]2, Tetraphosphine ligand | 2-Substituted Benzofuran | N/A | acs.org |

This table illustrates examples of benzofuran synthesis utilizing iodophenol derivatives.

The synthesis of indoles, another critical heterocyclic scaffold in medicinal chemistry, can be achieved starting from 2,3-dihalophenols like this compound. researchgate.net A synthetic route involves the conversion of the phenol (B47542) to an N-aryl-2-hydroxypropionamide intermediate, which then undergoes a Smiles rearrangement. researchgate.net This is followed by a Sonogashira coupling and a base-mediated cyclization to furnish the indole (B1671886) ring system. researchgate.net This methodology provides access to 4-halo-1H-indoles, which can be further functionalized. researchgate.net

This compound derivatives are precursors in the synthesis of chromones, a class of compounds with a wide range of biological activities. nih.gov A common method is the palladium-catalyzed cyclocarbonylative Sonogashira coupling reaction of 2-iodophenols with terminal alkynes. nih.govacs.org This one-pot reaction allows for the regioselective synthesis of chromones and flavones. nih.govacs.org The reaction conditions, particularly the choice of base and solvent, can control the regioselectivity of the cyclization. nih.govacs.org

Synthesis of Indoles

Intermediate in Multi-Component Reactions

This compound and its derivatives can participate in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. diva-portal.org For instance, copper-catalyzed one-pot, three-component reactions of o-iodophenols, in situ generated allenes, and dichloromethane (B109758) have been used to synthesize 2-vinylbenzofurans. acs.org The dual halogen functionality of this compound makes it a versatile substrate for such transformations, allowing for the rapid construction of molecular complexity.

Formation of C-C and C-O Bonds

The presence of both bromine and iodine on the phenol ring provides opportunities for selective carbon-carbon (C-C) and carbon-oxygen (C-O) bond formation. The greater reactivity of the C-I bond often allows for selective cross-coupling reactions at the 3-position, leaving the C-Br bond intact for subsequent transformations. This differential reactivity is a cornerstone of its utility in synthetic chemistry.

Palladium- and copper-catalyzed reactions are frequently employed to form these bonds. For example, Sonogashira and Suzuki coupling reactions are used for C-C bond formation, while Buchwald-Hartwig amination or etherification can be used for C-N and C-O bond formation, respectively. The synthesis of neoflavans, for instance, has been achieved through an intramolecular copper-catalyzed C-O bond formation. researchgate.net

Medicinal Chemistry and Biological Research Involving 2 Bromo 3 Iodophenol Scaffolds

Design and Synthesis of Derivatives for Biological Evaluation

The strategic design and synthesis of derivatives based on the 2-bromo-3-iodophenol scaffold are pivotal for exploring their biological potential. The differential reactivity of the C-Br and C-I bonds is often exploited in sequential, site-selective reactions. For instance, the iodine's superior leaving-group ability in Suzuki-Miyaura cross-coupling reactions allows for the introduction of various substituents at the 3-position, while the bromine at the 2-position can be targeted in subsequent transformations.

A common synthetic approach involves the initial direct halogenation of phenol (B47542) derivatives. This process leverages the electrophilic aromatic substitution mechanism, where the hydroxyl group activates the aromatic ring towards halogenation. The synthesis can be performed sequentially, with iodination often preceding bromination.

Furthermore, the synthesis of novel purine (B94841) nucleoside phosphorylase inhibitors has been designed using the Ullmann coupling between aryl iodides and aryl thiols as a key step. acs.org This convergent approach allows for the creation of a diverse library of potential inhibitors. acs.org The synthesis of various iodinated-4-aryloxymethyl-coumarins has also been achieved by reacting different 4-bromomethylcoumarins with iodophenols, including 2-iodophenol (B132878). capes.gov.brresearchgate.netresearchgate.net

The following table provides examples of synthetic methods involving halophenols:

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-bromo-2-iodophenol (B1279099) | 2-bromo-1,1-dimethoxyethane, Cs2CO3, MeCN | 5,5'-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol) | researchgate.net |

| 2-iodophenol | 4-bromomethylcoumarins | Iodinated-4-aryloxymethyl-coumarins | capes.gov.brresearchgate.netresearchgate.net |

| 3-iodophenol (B1680319) | Acetyl chloride, triisopropylsilanethiol, iodo 14 (palladium-mediated cross-coupling) | Silanethiol acetate (B1210297) 15 | acs.org |

| 2-iodophenol derivatives | Phosphonochloridates 2 | Ethyl(2-iodophenyl)buta-1,3-dienylphosphonate derivatives 4a–h | acs.org |

Scaffold for Drug Discovery and Development

The this compound scaffold is a "privileged structure" in drug discovery, serving as a foundational framework for the development of new therapeutic agents across various disease areas. researchgate.net Its utility stems from the ability to generate libraries of structurally diverse compounds for biological screening. whiterose.ac.uk

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. For instance, in vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound treatment led to a dose-dependent decrease in cell viability and an increase in apoptotic cells, suggesting it triggers programmed cell death.

Furthermore, a series of newly synthesized iodinated-4-aryloxymethyl-coumarins, derived from iodophenols, were screened for their anticancer activity against human adenocarcinoma mammary gland (MDA-MB) and human lung carcinoma (A-549) cell lines. capes.gov.brresearchgate.net Several of these compounds demonstrated potent activity. researchgate.net The synthesis of a potent antimitotic agent, LP-261, also utilized a this compound intermediate, underscoring its relevance in oncology drug development.

Antimicrobial Agents

The this compound scaffold has been investigated for its potential in developing novel antimicrobial agents. Preliminary studies have indicated that the parent compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Derivatives have also shown significant promise. A simplified analogue of dehydro-δ-viniferin, synthesized from 4-bromo-2-iodophenol, emerged as a promising candidate against S. aureus with a MIC of 4 µg/mL. nih.govmdpi.com Further studies on δ-viniferin analogues and isosteres have shown that many of these compounds exhibit antimicrobial activity in the MIC range of 2–16 µg/mL. mdpi.com For example, compound 1, a dehydro-δ-viniferin analogue, showed high sensitivity against Listeria monocytogenes with a MIC of 2 µg/mL. researchgate.net

The following table summarizes the antimicrobial activity of some derivatives:

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 32 | - | |

| This compound | Escherichia coli | 64 | - | |

| Dehydro-δ-viniferin analogue | Staphylococcus aureus | 4 | - | nih.govmdpi.com |

| Compound 1 (Dehydro-δ-viniferin analogue) | Listeria monocytogenes | 2 | 16 | researchgate.net |

| Compound 2 (Dehydro-δ-viniferin analogue) | Listeria monocytogenes | 16 | >512 | researchgate.net |

Anti-inflammatory Agents

The indole (B1671886) nucleus, which can be synthesized from precursors like this compound, is a well-known pharmacophore with anti-inflammatory properties. rsc.org For example, rutaecarpine, an indole alkaloid, exhibits potent COX-2 inhibitory activity. rsc.org While direct studies on the anti-inflammatory properties of this compound itself are limited, its role as a precursor for compounds with potential anti-inflammatory activity is significant. For instance, amurensin (B12741970) H, a benzofuran-stilbene hybrid that can be synthesized from related scaffolds, has been identified as a promising agent against anti-inflammatory diseases. researchgate.net

Antiviral Agents

Research into the antiviral applications of this compound derivatives is an emerging area. The indole ring, a key structural component in many antiviral drugs, can be synthesized using methodologies that could potentially involve this compound as a starting material. researchgate.netresearchgate.net Amodiaquine (B18356), an antimalarial drug with known antiviral activity against several RNA viruses, has a structure that includes an aminophenol moiety. jst.go.jp The synthesis of amodiaquine analogs, some bearing bromo and iodo substitutions on the quinoline (B57606) ring, has been undertaken to explore their anti-SARS-CoV-2 activity. jst.go.jp Additionally, imidazo[1,2-a]pyrimidines, which can be synthesized from this compound, have been noted to exhibit antiviral activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of derivatives from the this compound scaffold. These studies help in understanding how modifications to the chemical structure influence biological activity.

For iodinated-4-aryloxymethyl-coumarins, SAR studies revealed that the presence and position of halogen substituents significantly impact their anticancer and anti-mycobacterial activities. capes.gov.brresearchgate.net It was found that compounds with a chlorine atom were particularly effective. researchgate.net The position of the iodine atom on the phenoxy moiety was also shown to play an important role in enhancing anticancer activity. researchgate.net

In the context of antimicrobial agents, SAR studies on δ-viniferin analogues demonstrated the importance of the aryl ring at the third position of the benzofuran (B130515) core for antibacterial activity. mdpi.com Modifications to the styryl moiety appended at the C5 position of the benzofuran ring, such as removing or reducing the double bond, resulted in compounds that maintained significant activity. mdpi.com However, replacing the double bond with an amide group was detrimental to the antimicrobial effect. mdpi.com

SAR analysis of benzonitrile (B105546) derivatives has indicated that the presence of halogen substituents significantly enhances their anticancer activity. Modifications to the aromatic rings were also found to affect the binding affinity to target proteins involved in cancer progression.

Pharmacological Profiling of this compound Analogs

The unique structural features of this compound, characterized by the presence of two different halogen atoms on a phenol ring, make it an attractive scaffold for the development of novel therapeutic agents. The pharmacological profile of analogs derived from this and structurally related iodophenols has been explored in various studies, revealing potential antimicrobial and anticancer activities. The differential placement and nature of substituents on the phenolic ring play a crucial role in modulating the biological efficacy of these compounds.

Research into the pharmacological properties of halogenated phenols has demonstrated that their biological activity is significantly influenced by the type and position of the halogen atoms. For instance, the parent compound, this compound, has been evaluated for its antimicrobial properties. Preliminary studies have indicated its potential to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, suggesting moderate antibacterial activity.

Furthermore, the anticancer potential of compounds derived from the isomeric 4-bromo-2-iodophenol has been investigated. These studies have highlighted the cytotoxic effects of such derivatives on various cancer cell lines. For example, certain bromophenol derivatives have shown the ability to inhibit the proliferation of human lung cancer cells (A549), with one study reporting an IC50 value of approximately 4.29 ± 0.79 µM.

The strategic modification of the this compound scaffold has led to the synthesis of novel compounds with enhanced biological activities. A notable example is the development of a simplified analog of δ-viniferin, which was synthesized using 4-bromo-2-iodophenol as a starting material. This analog demonstrated promising antimicrobial activity against S. aureus, with a reported MIC value of 4 µg/mL. mdpi.com

The following data tables summarize the reported pharmacological activities of this compound and its related analogs.

Table 1: Antimicrobial Activity of this compound and Related Analogs

| Compound | Test Organism | MIC (µg/mL) | Source |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| This compound | Escherichia coli | 64 |

Table 2: Anticancer Activity of Halogenated Phenol Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

|---|

It is important to note that the pharmacological profiling of this compound analogs is an ongoing area of research. The presented data is based on preliminary findings, and further comprehensive studies are required to fully elucidate the therapeutic potential and structure-activity relationships of this class of compounds. The versatility of the this compound scaffold offers significant opportunities for the design and synthesis of new and more potent antimicrobial and anticancer agents.

Computational Studies and Theoretical Chemistry of 2 Bromo 3 Iodophenol

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aip.org It is particularly effective for calculating optimized geometries, reaction energies, and electronic properties of halogenated aromatic compounds. aip.org For 2-Bromo-3-iodophenol, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. aip.orgacs.org

DFT can also be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Furthermore, DFT is instrumental in calculating activation energies for potential reaction pathways, offering insights into the compound's synthetic utility. The electron-withdrawing effects of the bromine and iodine atoms, combined with the electron-donating hydroxyl group, create a complex electronic environment that DFT can model with high accuracy.

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Phenol (B47542) This table presents typical data generated from DFT calculations for a molecule structurally similar to this compound. The values are for illustrative purposes.

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -3540.12 Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.15 Debye | B3LYP/6-311++G(d,p) |

| O-H Bond Length | 0.968 Å | B3LYP/6-311++G(d,p) |

| C-Br Bond Length | 1.905 Å | B3LYP/6-311++G(d,p) |

| C-I Bond Length | 2.112 Å | B3LYP/6-311++G(d,p) |

Ab Initio Methods (e.g., MP2 calculations)

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.org Møller–Plesset perturbation theory, particularly at the second order (MP2), is a prominent ab initio method used to incorporate electron correlation effects, which are neglected in simpler Hartree-Fock calculations. wikipedia.org

For this compound, MP2 calculations provide a higher level of theory for optimizing molecular geometry and calculating interaction energies, especially for non-covalent interactions like hydrogen and halogen bonds. aip.orgresearchgate.net These calculations are crucial for accurately describing the intramolecular hydrogen bond between the hydroxyl group and the adjacent bromine atom, as well as potential intermolecular halogen bonding involving the iodine atom. researchgate.netrsc.org While computationally more demanding than DFT, MP2 provides a valuable benchmark for structural and energetic properties. wikipedia.orghu-berlin.de

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. jddtonline.infofrontiersin.org This method is central to structure-based drug design and helps in screening large libraries of compounds for potential biological activity. jddtonline.info

Given that halogenated phenols are known to interact with various enzymes, molecular docking simulations for this compound are employed to explore its potential as a ligand for specific protein targets. synquestlabs.com For instance, it has been investigated for its effects on enzymes related to oxidative stress. Docking studies can reveal how this compound fits into the active site of a receptor, identifying key interactions such as hydrogen bonds from the phenolic -OH group and halogen bonds from the bromine or iodine atoms. jddtonline.info The results are typically ranked by a scoring function, which estimates the binding free energy, with lower scores indicating a higher binding affinity. jddtonline.info These simulations are instrumental in hypothesizing a mechanism of action at the molecular level and guiding the synthesis of more potent derivatives. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. aps.org For this compound, analyzing its electronic properties provides a theoretical foundation for understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more reactive and less stable. researchgate.net

For this compound, HOMO-LUMO analysis, typically performed using DFT, shows how the electron density is distributed in these frontier orbitals. The HOMO is often localized on the phenolic ring and the oxygen atom, while the LUMO may be distributed across the aromatic system, influenced by the electronegative halogens. This analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative HOMO-LUMO energy values and the resulting energy gap as calculated by theoretical methods for a related aromatic compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.880 |

| LUMO Energy | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Charge Distribution Analysis

Understanding the distribution of electronic charge within this compound is essential for predicting its interaction with other molecules. Methods such as Natural Bond Orbital (NBO) analysis and the mapping of the Molecular Electrostatic Potential (MEP) are used for this purpose. mdpi.comacs.org

The MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atom, indicating sites prone to electrophilic attack. Regions of positive potential (colored blue) are found near the hydrogen of the hydroxyl group and, notably, on the outer region of the iodine and bromine atoms along the C-I and C-Br bond axes. This positive region on halogens is known as a "sigma-hole" (σ-hole) and is the basis for halogen bonding, a significant non-covalent interaction. acs.org Charge distribution analysis helps in understanding the compound's polarity, solubility, and its ability to form intermolecular interactions like hydrogen and halogen bonds, which are critical in both chemical synthesis and biological contexts. researchgate.netacs.org

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily governed by the orientation of the hydroxyl group relative to the halogen substituents. This orientation determines the potential for intramolecular hydrogen bonding and other non-covalent interactions, which in turn influence the molecule's stability and chemical behavior. The presence of both bromine and iodine at the ortho and meta positions, respectively, introduces a complex interplay of steric and electronic effects.

Theoretical analyses of dihalophenols, while not always specific to the 2-bromo-3-iodo isomer, provide a foundational understanding of the forces at play. colab.ws Computational studies on related molecules, such as 2,4-dihalophenols and 2,6-dihalophenols, have been conducted to understand their structure and reactivity. rsc.orgncsu.eduacs.org These studies often employ methods like Density Functional Theory (DFT) to model molecular geometries and energies. rsc.orgacs.org

The relative positions of the hydroxyl group and the halogen atoms can lead to different conformers, often referred to as cis and trans isomers, which describe the orientation of the O-H bond with respect to the adjacent halogen. rsc.org The stability of these conformers is dictated by a delicate balance of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Hydrogen Bonding in Halophenols

Studies on 2-halophenols have shown that the existence and strength of intramolecular hydrogen bonds are influenced by the nature of the halogen. rsc.orgrsc.orgresearchgate.net For instance, some theoretical and spectroscopic investigations conclude that weak intramolecular hydrogen bonding exists in 2-chlorophenol, 2-bromophenol (B46759), and 2-iodophenol (B132878), while it is very weak or absent in 2-fluorophenol. rsc.orgrsc.orgresearchgate.netquora.com This trend is often attributed to the interplay between the electronegativity and size of the halogen atom.

Different analytical techniques can lead to varying interpretations. For example, some NMR-based studies have suggested the absence of significant intramolecular hydrogen bonding in 2-halophenols, while other methods indicate its presence. rsc.orgrsc.orgresearchgate.net This discrepancy highlights the complexity of these interactions.

In the specific context of this compound, the hydroxyl group is ortho to the bromine atom, suggesting the potential for an O-H···Br intramolecular hydrogen bond. The presence of the iodine atom at the 3-position would further modulate the electronic environment of the aromatic ring and could influence the strength of this hydrogen bond. While direct computational data for this compound is not extensively available in the provided search results, the general principles derived from studies of other halophenols can be applied.

The table below summarizes findings on intramolecular hydrogen bonding in various 2-halophenols, which can serve as a basis for understanding the behavior of this compound.

| Halophenol | Intramolecular Hydrogen Bond Strength | Method of Investigation | Reference |

| 2-Fluorophenol | Very weak or absent | Theoretical and Spectroscopic | rsc.orgrsc.orgresearchgate.net |

| 2-Chlorophenol | Weak | Theoretical and Spectroscopic | rsc.orgrsc.orgresearchgate.netquora.com |

| 2-Bromophenol | Weak | Theoretical and Spectroscopic | rsc.orgrsc.orgresearchgate.netquora.com |

| 2-Iodophenol | Weak | Theoretical and Spectroscopic | rsc.orgrsc.orgresearchgate.netquora.com |

It is important to note that early studies on o-halophenols suggested intramolecular hydrogen bond energies in the range of 2.5–3.5 kcal/mol. modgraph.co.uk The strength of these bonds can be influenced by the solvent environment, with intermolecular hydrogen bonding competing with intramolecular interactions. modgraph.co.uk

Advanced Analytical Techniques in 2 Bromo 3 Iodophenol Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-bromo-3-iodophenol. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. In the analysis of this compound, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the aromatic protons and the hydroxyl group. The aromatic protons typically appear as a doublet in the range of δ 7.2–7.4 ppm, a pattern influenced by the adjacent bromine and iodine substituents. The hydroxyl (-OH) proton is usually observed as a broad signal between δ 5.1 and 5.3 ppm. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment, including the effects of the electronegative halogen and hydroxyl groups.

A study on related halophenols demonstrated that the chemical shifts of the hydroxyl proton can be influenced by solvent and concentration, which is an important consideration when analyzing NMR data. rsc.org

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.2–7.4 | Doublet | Aromatic protons |

| ¹H | 5.1–5.3 | Broad Singlet | Hydroxyl proton |

| ¹³C | Varies | - | Specific shifts depend on the carbon position relative to substituents. |

This table presents predicted data based on typical chemical shift ranges for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of the hydroxyl group and the carbon-halogen bonds.

A strong, broad absorption band is typically observed around 3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds gives rise to vibrations in the fingerprint region of the spectrum, generally between 550 and 650 cm⁻¹. The specific positions of these bands can provide further structural confirmation.

Mass Spectrometry (MS) and GC-MS

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. sciencemadness.orgnih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

GC-MS is particularly useful for analyzing reaction mixtures to identify this compound and any potential isomers or byproducts. sciencemadness.orgeurl-pesticides.eu The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for their definitive identification. eurl-pesticides.eubrjac.com.br

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~298, 300 | Molecular ion peak showing isotopic pattern for bromine. |

| [M-H]⁻ | ~297, 299 | Negative ion mode. |

| [M+H]⁺ | ~299, 301 | Positive ion mode. |

This table presents predicted m/z values. The presence and relative abundance of fragment ions would provide further structural information.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and the substituents. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands can be compared with those of related compounds to aid in its identification. aip.org For instance, studies on similar compounds like 2-bromophenol (B46759) have utilized UV-Vis spectroscopy for analysis. ottokemi.com The absorption spectrum of 2-iodothiophene, a related halogenated aromatic compound, shows an intense band around 230-240 nm. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of this compound, allowing for its separation from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both analytical and preparative purposes. sielc.com For this compound, reversed-phase HPLC is a common method of analysis. In this technique, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound in an HPLC system is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for its identification and quantification. HPLC is also recommended for the analytical validation of the purity of synthesized this compound, especially when it is intended for use in biological studies. The development of an HPLC method would involve optimizing the mobile phase to achieve good resolution between this compound and any impurities.

Table 3: Typical HPLC Parameters for Analysis of Halogenated Phenols

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This table provides a general set of starting conditions for HPLC method development for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the study of this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. The elution order and retention time of a compound are influenced by factors such as its boiling point, molecular weight, and polarity, as well as its specific interactions with the stationary phase. sci-hub.seasianpubs.org

In the context of halogenated phenols, including this compound, GC offers high resolution and sensitivity. chromatographyonline.com The technique is frequently coupled with mass spectrometry (GC-MS), which provides not only separation but also structural identification and quantification of the analytes. asianpubs.orgresearchgate.netnih.gov This combination is particularly powerful for distinguishing between isomers and confirming the identity of trace-level pollutants in environmental samples. chromatographyonline.comnih.gov

Methodology and Findings

Research on various halogenated phenols demonstrates the utility of GC for their analysis. While phenols can be analyzed directly, derivatization is a common strategy to improve chromatographic behavior and detection sensitivity, especially at low concentrations where peak tailing can occur. asianpubs.orgnih.gov Two prevalent derivatization techniques are acetylation and pentafluorobenzylation. nih.govoup.com For instance, in situ acetylation followed by GC-MS analysis has been shown to be a superior method for determining phenols at nanogram-per-liter levels, offering less background interference and good recoveries. nih.govoup.com